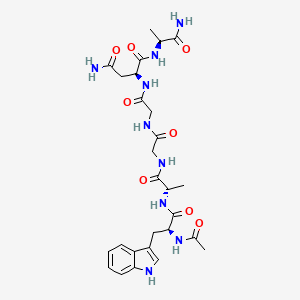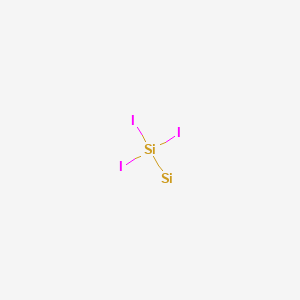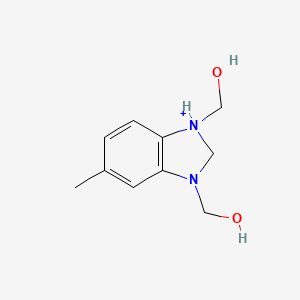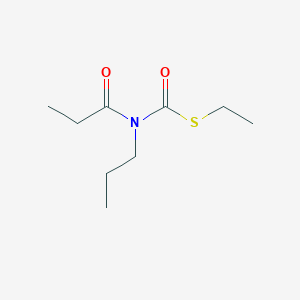
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound It is composed of several amino acids, including tryptophan, alanine, glycine, asparagine, and alaninamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate dynamics.
Medicine: The compound has potential therapeutic applications, including as a radioprotective agent.
Neuroscience: Research has shown its role in ameliorating cognitive decline and neuroinflammation in Alzheimer’s disease models.
Industrial: It can be used in the development of novel biomaterials and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide involves its interaction with specific molecular targets and pathways:
Oxidative Stress Modulation: The compound can neutralize oxidative stress by enhancing antioxidant enzyme activities.
Neuroprotection: It reduces neuroinflammatory pathways and tau protein levels, suggesting a protective role in neurodegenerative conditions.
DNA Protection: It protects DNA from radiation-induced damage by maintaining mitochondrial membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
N-Acetyl-L-cysteine: An antioxidant that increases cellular glutathione levels and protects against oxidative damage.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is unique due to its specific peptide sequence, which confers distinct biochemical properties and potential therapeutic applications. Its ability to modulate oxidative stress and provide neuroprotection sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
189261-16-3 |
|---|---|
Molekularformel |
C27H37N9O8 |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C27H37N9O8/c1-13(24(29)41)33-27(44)20(9-21(28)38)36-23(40)12-31-22(39)11-32-25(42)14(2)34-26(43)19(35-15(3)37)8-16-10-30-18-7-5-4-6-17(16)18/h4-7,10,13-14,19-20,30H,8-9,11-12H2,1-3H3,(H2,28,38)(H2,29,41)(H,31,39)(H,32,42)(H,33,44)(H,34,43)(H,35,37)(H,36,40)/t13-,14-,19-,20-/m0/s1 |
InChI-Schlüssel |
JILQSTIIMCZXBF-FEBSWUBLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)



![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)



![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)

![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

